molecular formula C19H22N2OS B2455487 (2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1704521-92-5

(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2455487
CAS RN: 1704521-92-5
M. Wt: 326.46
InChI Key: DKDPKANXTQYTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the thiazepane ring, and the ketone group. The nitrogen atom in the pyridine ring, the sulfur atom in the thiazepane ring, and the oxygen atom in the ketone group could all potentially participate in chemical reactions .

Scientific Research Applications

Anti-Fibrosis Activity

The discovery of anti-fibrotic drugs has garnered significant attention from researchers. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic properties . Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated potent anti-fibrotic activities. They effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Antimicrobial Properties

Pyrimidine derivatives, including 2-(pyridin-2-yl) pyrimidine, have been investigated for their antimicrobial effects . These compounds exhibit activity against various pathogens, making them promising candidates for combating infections.

Antiviral Activity

Similar to its antimicrobial properties, 2-(pyridin-2-yl) pyrimidine derivatives have shown antiviral effects . Researchers have explored their potential in inhibiting viral replication and treating viral infections.

Antitumor Potential

Pyrimidine-based compounds are known for their antitumor activities . Further studies could explore the specific mechanisms by which 2-(pyridin-2-yl) pyrimidine derivatives affect tumor growth and metastasis.

Neuroprotective Effects

Although not extensively studied, pyrimidine derivatives have been implicated in neuroprotection . Investigating the neuroprotective potential of 2-(pyridin-2-yl) pyrimidine could yield valuable insights.

Antioxidant Properties

While not directly reported for 2-(pyridin-2-yl) pyrimidine, related pyrazole-bearing compounds have demonstrated antioxidant effects . Exploring the antioxidant capacity of this compound could be worthwhile.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, its mechanism of action would involve interacting with specific biological targets .

properties

IUPAC Name

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-14-6-3-4-7-16(14)18-9-11-21(12-13-23-18)19(22)17-8-5-10-20-15(17)2/h3-8,10,18H,9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDPKANXTQYTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.